Benzyl 6-formylindoline-1-carboxylate
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Overview
Description
Benzyl 6-formylindoline-1-carboxylate is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound features a benzyl group attached to the nitrogen atom of the indoline ring, with a formyl group at the 6-position and a carboxylate ester at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-formylindoline-1-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole derivative reacts with DMF and POCl3 to form the formylated product. The benzyl group is then introduced through N-alkylation using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Benzyl bromide or other alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Benzyl 6-carboxyindoline-1-carboxylate.
Reduction: Benzyl 6-hydroxymethylindoline-1-carboxylate.
Substitution: Various N-alkyl or N-aryl derivatives of this compound.
Scientific Research Applications
Benzyl 6-formylindoline-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl 6-formylindoline-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would depend on the specific biological context being studied.
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Similar structure but lacks the benzyl group.
Benzylindole: Lacks the formyl and carboxylate groups.
6-Formylindole: Lacks the benzyl and carboxylate groups.
Uniqueness: Benzyl 6-formylindoline-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The formyl group allows for further chemical modifications, while the carboxylate ester can be hydrolyzed to the corresponding acid, providing additional versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
benzyl 6-formyl-2,3-dihydroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-11-14-6-7-15-8-9-18(16(15)10-14)17(20)21-12-13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMWHFBBWWSQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)C=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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